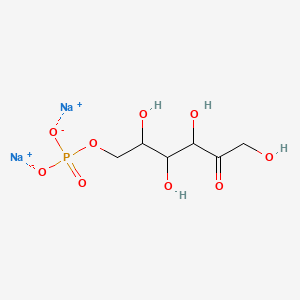
D-Fructose-6-phosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-6-phosphate (disodium): is a disodium salt of D-fructose-6-phosphate, a sugar intermediate in the glycolytic pathway. It plays a crucial role in cellular metabolism, particularly in the conversion of glucose to pyruvate, which is essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Fructose-6-phosphate (disodium) can be synthesized by reacting D-fructose-6-phosphate with sodium carbonate. The reaction typically involves dissolving D-fructose-6-phosphate in water and adding sodium carbonate to the solution. The mixture is then stirred until the reaction is complete, resulting in the formation of D-fructose-6-phosphate (disodium) .
Industrial Production Methods: : Industrial production of D-fructose-6-phosphate (disodium) often involves microbial fermentation processes using bacteria such as Corynebacterium. The bacteria are cultured in a medium containing glucose, which is then converted to D-fructose-6-phosphate through enzymatic reactions. The product is subsequently purified and converted to its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-6-phosphate (disodium) undergoes various chemical reactions, including isomerization, phosphorylation, and aldol condensation.
Common Reagents and Conditions
Isomerization: Catalyzed by phosphoglucoisomerase, converting D-fructose-6-phosphate to D-glucose-6-phosphate.
Phosphorylation: Involves the addition of a phosphate group, often catalyzed by enzymes such as phosphofructokinase.
Aldol Condensation: Catalyzed by aldolase, leading to the formation of fructose-1,6-bisphosphate.
Major Products: : The major products formed from these reactions include D-glucose-6-phosphate, fructose-1,6-bisphosphate, and various intermediates in the glycolytic pathway .
Scientific Research Applications
Chemistry: : D-Fructose-6-phosphate (disodium) is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis and gluconeogenesis .
Biology: : It serves as a substrate for various enzymes, aiding in the identification and characterization of metabolic pathways .
Medicine: : Research on D-fructose-6-phosphate (disodium) contributes to understanding metabolic disorders and developing therapeutic strategies for diseases such as diabetes and cancer .
Industry: : It is used in the production of biofuels and bioplastics, leveraging its role in microbial fermentation processes .
Mechanism of Action
D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase . It then undergoes phosphorylation by phosphofructokinase to form fructose-1,6-bisphosphate, a key step in glycolysis . This pathway is crucial for cellular energy production, as it leads to the generation of ATP and pyruvate .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-6-phosphate (disodium): Another glycolytic intermediate, differing in the position of the phosphate group.
Fructose-1,6-bisphosphate (trisodium): A downstream product in glycolysis, containing two phosphate groups.
Glucose-1-phosphate (disodium): Involved in glycogen metabolism, differing in the position of the phosphate group.
Uniqueness: : D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway, serving as a precursor to both fructose-1,6-bisphosphate and glucose-6-phosphate. Its position in the pathway makes it a critical regulator of cellular metabolism .
Properties
Molecular Formula |
C6H11Na2O9P |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
WJTRLMLMSLDAPQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


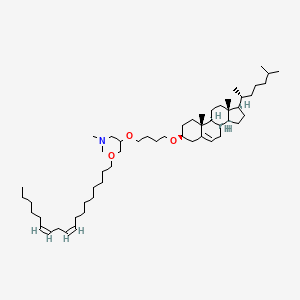
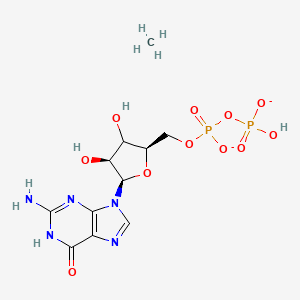
![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)
![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)
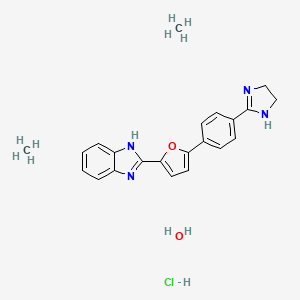
![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;methane](/img/structure/B10831120.png)

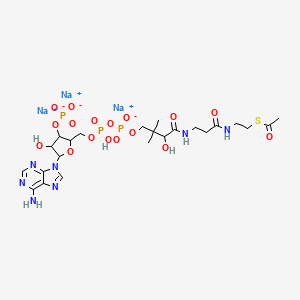
![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)
![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)

